

Physical and chemical properties of 2-furyl boronate ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1280448

[Get Quote](#)

An In-depth Technical Guide to 2-Furyl Boronate Ester for Researchers and Drug Development Professionals

Introduction

2-Furyl boronate ester, specifically 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile synthetic intermediate of significant interest in organic chemistry and medicinal chemistry. As a stable, easily handled source of the 2-furyl boronic acid moiety, it serves as a crucial building block in the construction of complex molecular architectures. The furan ring is a prevalent scaffold in numerous pharmacologically active compounds, making this reagent particularly valuable for drug discovery and development programs.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of 2-furyl boronate ester, with a focus on its utility for researchers and scientists in the pharmaceutical industry.

Core Physical and Chemical Properties

2-Furyl boronate ester is typically supplied as a colorless to light yellow solid-liquid mixture or a colorless liquid.[\[4\]](#)[\[5\]](#) It is essential to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[\[4\]](#)[\[5\]](#)

Identification and General Properties

The fundamental identifiers and properties of 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.

Property	Value	Reference
IUPAC Name	2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	[6]
Synonyms	Furan-2-boronic acid pinacol ester, 2-Furylboronic acid pinacol ester	[4] [5] [6]
CAS Number	374790-93-9	[4] [5] [6]
Molecular Formula	C ₁₀ H ₁₅ BO ₃	[4] [5] [6]
Molecular Weight	194.04 g/mol	[4] [5] [6]
Appearance	Colorless to light yellow solid-liquid mixture	[5]

Physicochemical Data

This table presents key quantitative physicochemical data. Note that some values are predicted based on computational models.

Property	Value	Reference
Density	1.03 ± 0.1 g/cm ³ (Predicted)	[4][5]
Boiling Point	255.0 ± 13.0 °C (Predicted)	[4][5]
Flash Point	108 °C	[4]
Refractive Index	1.473 - 1.475	[5]
Topological Polar Surface Area	31.6 Å ²	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	1	[6]

Spectroscopic and Safety Information

Spectroscopic Data

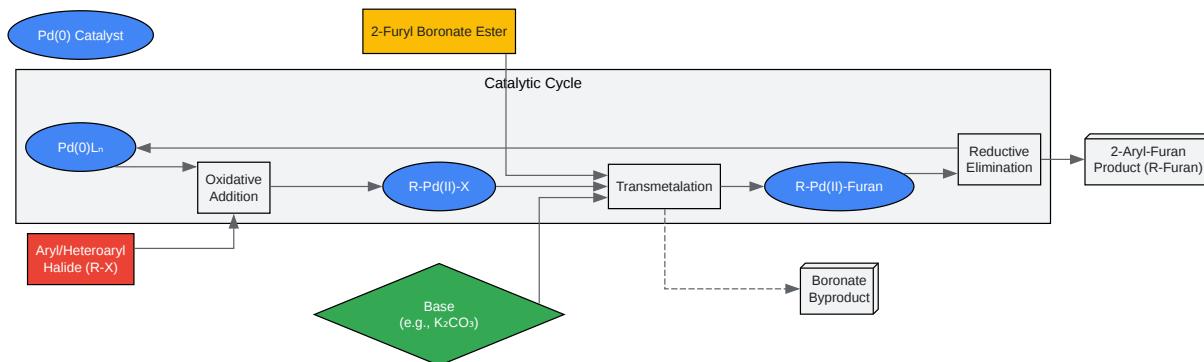
Spectroscopic analysis is critical for the structural confirmation of boronic esters.

- Nuclear Magnetic Resonance (NMR): ¹¹B NMR spectroscopy is a key technique for characterizing boronic acids and their esters.[7] For 2-furyl boronate ester, a broad signal between 28.60 and 29.72 ppm is indicative of the trigonal planar sp²-hybridized boron center. [8][9] ¹H and ¹³C NMR provide further structural details of the furan and pinacol groups.[10]
- Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the B-O bond stretch, typically around 1350 cm⁻¹.[11]

Safety and Handling

2-Furyl boronate ester is classified as an irritant and requires careful handling in a well-ventilated fume hood.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

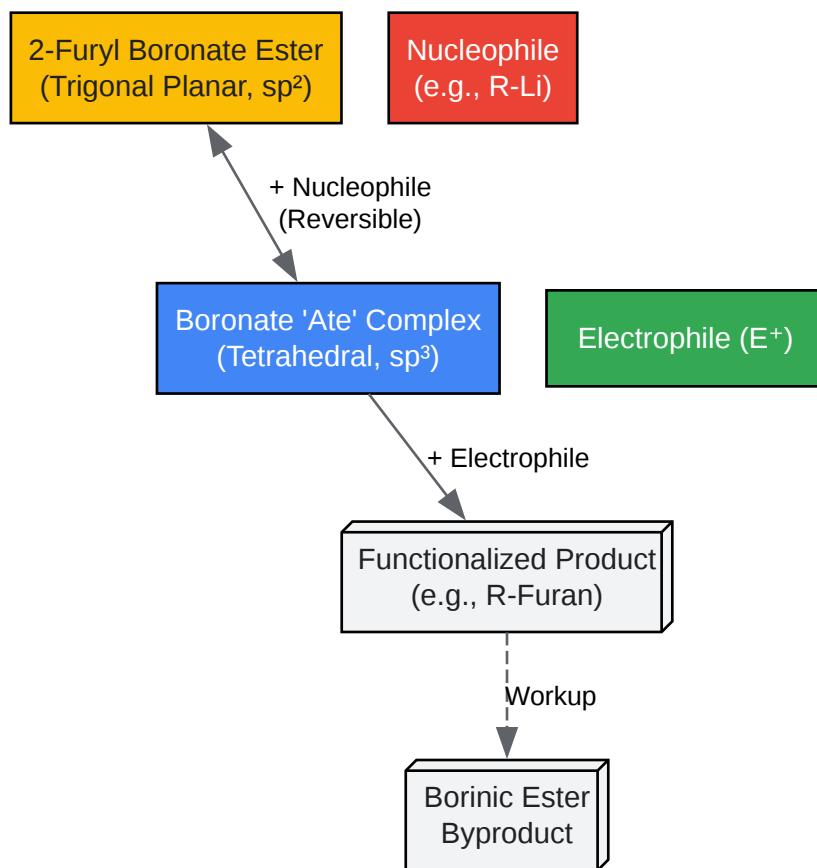

- Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
- Personal Protective Equipment (PPE): Safety goggles (eyeshields), chemical-resistant gloves, and a lab coat are mandatory.[12]
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen).[4][5][12]

Chemical Reactivity and Applications

Boronic esters are prized for their unique reactivity, serving as key partners in carbon-carbon and carbon-heteroatom bond-forming reactions.[3][13]

Suzuki-Miyaura Cross-Coupling

The most prominent application of 2-furyl boronate ester is in the Suzuki-Miyaura cross-coupling reaction. It serves as the organoboron component, coupling with a variety of organic halides or triflates in the presence of a palladium catalyst and a base to form biaryl or heterobiaryl structures. This reaction is a cornerstone of modern pharmaceutical synthesis.[14][15]



[Click to download full resolution via product page](#)

Fig 1. Role of 2-Furyl Boronate Ester in the Suzuki-Miyaura Catalytic Cycle.

Boronate "Ate" Complex Formation and Reactivity

Treatment of boronic esters with strong nucleophiles, such as organolithium or Grignard reagents, results in the formation of a tetracoordinate boronate "ate" complex. This complexation enhances the nucleophilicity of the organic groups attached to the boron atom. [16][17] These highly reactive intermediates can then engage with a range of electrophiles, enabling stereospecific functionalization and transformations.[18][19] The reactivity of these complexes can be modulated by the choice of diol used to form the ester, with pinacol esters offering a good balance of stability and reactivity.[17]

[Click to download full resolution via product page](#)

Fig 2. Logical workflow of boronate "ate" complex formation and reaction.

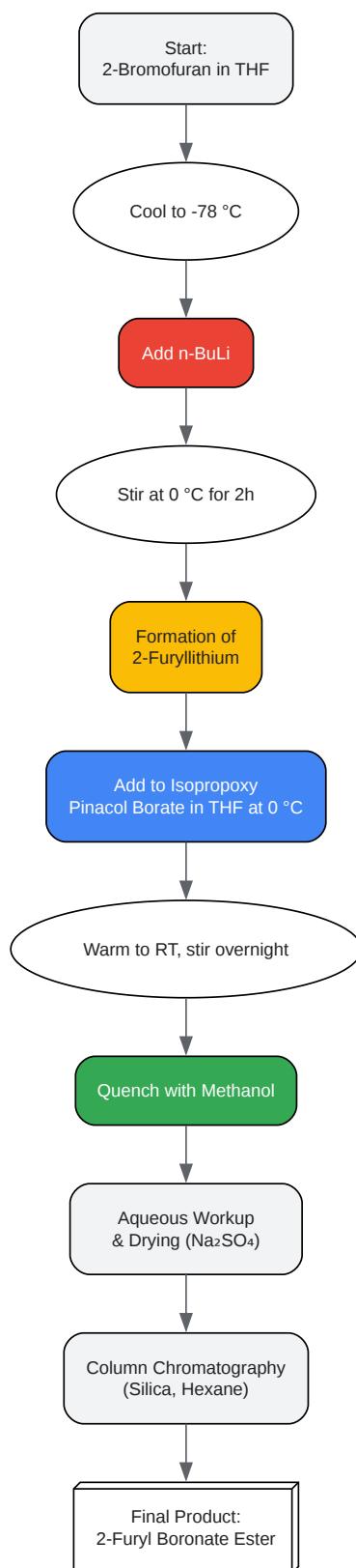
Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis and application.

Synthesis of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The following is a generalized procedure based on established literature methods for the synthesis of 2-furyl boronate ester.[\[5\]](#)

Materials:


- 2-Bromofuran

- n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropoxy pinacol borate)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Hexane
- Methanol

Procedure:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 2-bromofuran and anhydrous THF.
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi solution is added dropwise via syringe, maintaining the internal temperature below -70 °C.
- **Stirring:** The reaction mixture is stirred at 0 °C for 2 hours to ensure complete formation of 2-furyllithium.
- **Borylation:** In a separate flask, a solution of isopropoxy pinacol borate in anhydrous THF is prepared and cooled to 0 °C. The freshly prepared 2-furyllithium solution is then slowly transferred via cannula to this solution at 0 °C.
- **Warming and Reaction:** The resulting mixture is allowed to gradually warm to room temperature and is stirred overnight.
- **Quenching:** The reaction is carefully quenched by the addition of a small amount of methanol.
- **Workup:** The mixture is transferred to a separatory funnel and washed three times with water. The organic layer is collected, dried over anhydrous sodium sulfate, and filtered.

- Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using hexane as the eluent to yield the pure 2-furyl boronate ester.[\[5\]](#)

[Click to download full resolution via product page](#)

Fig 3. Experimental workflow for the synthesis of 2-furyl boronate ester.

Conclusion

2-Furyl boronate ester is a high-value reagent for chemical synthesis, particularly within the realm of drug discovery and development. Its favorable stability, coupled with its versatile reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool for constructing novel molecular entities. A thorough understanding of its physical properties, handling requirements, and chemical behavior, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. The continued application of this and related boronate esters will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Furanboronic acid pinacol ester | 374790-93-9 [chemicalbook.com]
- 6. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. 2-Furanylboronic acid = 95.0 13331-23-2 [sigmaaldrich.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fine-tuning the nucleophilic reactivities of boron ate complexes derived from aryl and heteroaryl boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 2-furyl boronate ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280448#physical-and-chemical-properties-of-2-furyl-boronate-ester\]](https://www.benchchem.com/product/b1280448#physical-and-chemical-properties-of-2-furyl-boronate-ester)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com